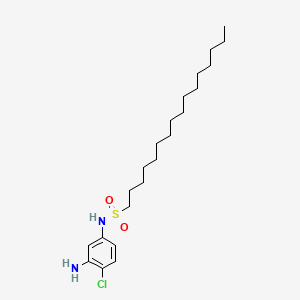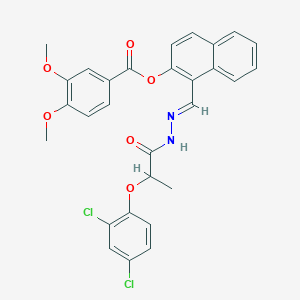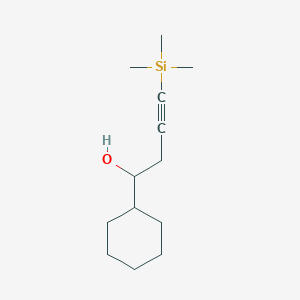
1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Ciclohexil-4-(trimetilsilil)-3-butin-1-ol es un compuesto orgánico que presenta un grupo ciclohexilo, un grupo trimetilsilil y una porción de butin-1-ol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-Ciclohexil-4-(trimetilsilil)-3-butin-1-ol típicamente implica la reacción de ciclohexilacetileno con cloruro de trimetilsililo en presencia de una base como el hidruro de sodio. La reacción procede a través de la formación de un intermedio, que luego se trata con un alcohol adecuado para producir el producto final.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, el uso de catalizadores y técnicas avanzadas de purificación puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: El 1-Ciclohexil-4-(trimetilsilil)-3-butin-1-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcanos o alquenos.
Sustitución: El grupo trimetilsilil se puede sustituir con otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos (por ejemplo, bromo) y los nucleófilos (por ejemplo, aminas) se utilizan para reacciones de sustitución.
Productos principales:
Oxidación: Formación de cetonas o aldehídos ciclohexílicos.
Reducción: Formación de alcanos o alquenos ciclohexílicos.
Sustitución: Formación de varios derivados ciclohexílicos sustituidos.
Aplicaciones Científicas De Investigación
El 1-Ciclohexil-4-(trimetilsilil)-3-butin-1-ol tiene varias aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para la preparación de moléculas complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 1-Ciclohexil-4-(trimetilsilil)-3-butin-1-ol implica su interacción con objetivos y vías moleculares específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, lo que lleva a cambios en los procesos celulares. Por ejemplo, puede inducir la muerte celular en las células cancerosas al generar especies reactivas de oxígeno (ROS) y activar las caspasas .
Compuestos similares:
Ciclohexilacetileno: Comparte el grupo ciclohexilo pero carece de las porciones de trimetilsilil y butin-1-ol.
Trimetilsililacetileno: Contiene el grupo trimetilsilil pero carece de las porciones de ciclohexilo y butin-1-ol.
Ciclohexilpropino: Estructura similar pero con diferentes grupos funcionales.
Unicidad: El 1-Ciclohexil-4-(trimetilsilil)-3-butin-1-ol es único debido a la combinación de sus grupos ciclohexilo, trimetilsilil y butin-1-ol. Esta estructura única confiere propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares.
Comparación Con Compuestos Similares
Cyclohexylacetylene: Shares the cyclohexyl group but lacks the trimethylsilyl and butyn-1-ol moieties.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the cyclohexyl and butyn-1-ol moieties.
Cyclohexylpropyne: Similar structure but with different functional groups.
Uniqueness: 1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol is unique due to the combination of its cyclohexyl, trimethylsilyl, and butyn-1-ol groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
79015-64-8 |
|---|---|
Fórmula molecular |
C13H24OSi |
Peso molecular |
224.41 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-trimethylsilylbut-3-yn-1-ol |
InChI |
InChI=1S/C13H24OSi/c1-15(2,3)11-7-10-13(14)12-8-5-4-6-9-12/h12-14H,4-6,8-10H2,1-3H3 |
Clave InChI |
LITPQCLWUBJBNR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCC(C1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


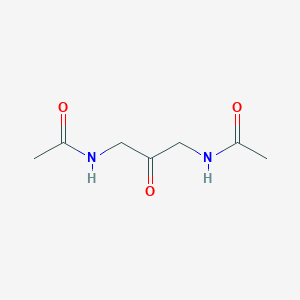

![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)

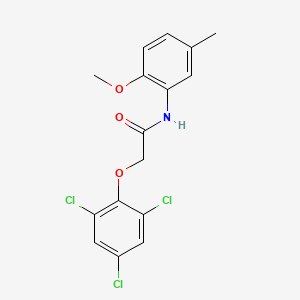
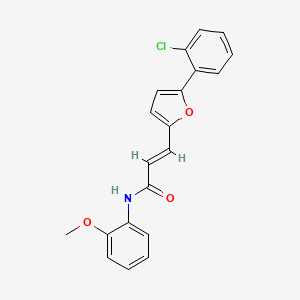
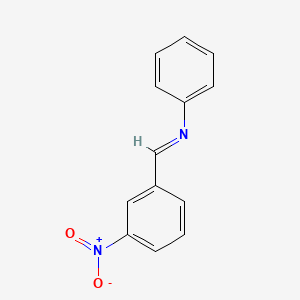

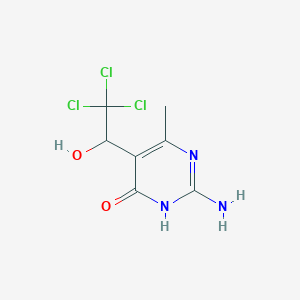
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)
